molecular formula C8H9N3OS B3144585 4-Methoxy-1,3-benzothiazole-2,7-diamine CAS No. 554420-45-0

4-Methoxy-1,3-benzothiazole-2,7-diamine

Cat. No. B3144585
M. Wt: 195.24 g/mol
InChI Key: BWRWTGMVDUJALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-1,3-benzothiazole-2,7-diamine” is a chemical compound with the molecular formula C8H8N2OS . It is a part of a class of compounds known as benzothiazoles, which are heterocyclic compounds with a bicyclic structure .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-Methoxy-1,3-benzothiazole-2,7-diamine”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-1,3-benzothiazole-2,7-diamine” consists of a benzothiazole core, which is a bicyclic structure containing a benzene ring fused to a thiazole ring. The 4-position of the benzothiazole is substituted with a methoxy group, and the 2 and 7 positions are substituted with amine groups .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methoxy-1,3-benzothiazole-2,7-diamine” is 180.227 . Other physical and chemical properties are not well-documented in the literature.

Scientific Research Applications

Pharmacological Importance of Benzothiazole Derivatives

Benzothiazole derivatives, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, are recognized for their broad spectrum of pharmacological activities. These compounds have been found to exhibit anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. Their structural diversity and biological activities have made them a key focus in medicinal chemistry, offering a promising avenue for the development of new therapeutic agents (Bhat & Belagali, 2020).

Anticancer Potentials

The anticancer potential of benzothiazole derivatives is particularly noteworthy. Structurally simple 2-arylbenzothiazoles have emerged as potent antitumor agents, with several molecules undergoing clinical trials for various cancers. Their ease of synthesis and structural simplicity enable the development of chemical libraries to discover new chemical entities, further highlighting the role of benzothiazole derivatives, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, in cancer research (Kamal et al., 2015).

Role in Drug Discovery

The structural modification of benzothiazole derivatives has led to the development of new antitumor agents, showcasing the scaffold's promising biological profile and synthetic accessibility. This has opened new pathways for the design and development of benzothiazole-based compounds as potential chemotherapeutics, suggesting a significant impact on future drug design and cancer therapy (Ahmed et al., 2012).

Emerging Trends in Drug Development

Recent reviews of patents related to benzothiazole derivatives reveal a focused interest in cancer research, among other therapeutic applications. These compounds have been patented for their selectivity and in vivo efficacy against a range of diseases, indicating a robust pipeline for potential market entry. This underscores the importance of the benzothiazole scaffold, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, in the development of new therapeutic agents (Law & Yeong, 2022).

Comprehensive Review on Medicinal Chemistry Applications

A comprehensive review of benzothiazole derivatives in medicinal chemistry showcases their extensive pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, and anticonvulsant activities. This review highlights the potential of 4-Methoxy-1,3-benzothiazole-2,7-diamine and its analogs in the quest for new therapeutic agents, providing a solid foundation for future research in drug development (Keri et al., 2015).

Future Directions

The future directions for research on “4-Methoxy-1,3-benzothiazole-2,7-diamine” and other benzothiazoles include further exploration of their biological activities and potential applications in medicine and industry . Additionally, the development of new synthetic methods for benzothiazoles is an active area of research .

properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWTGMVDUJALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1,3-benzothiazole-2,7-diamine

Synthesis routes and methods I

Procedure details

To a suspension of 4.28 g (16.9 mmol) (7-amino-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester in 100 ml dioxane and 50 ml ethylene glycol was added 100 ml 5 N NaOH and the mixture was heated at 100° C. for 16 h. After cooling to room temperature, the reaction mixture was concentrated in vacuo and the residue diluted with 300 ml tetrahydrofuran and stirred for 10 minutes. The mixture was filtered and the filtrate concentrated in vactio. The residue was triturated in ether to afford 2.73 g (83%) 4-methoxy-benzothiazole-2,7-diamine as a brown solid. ES-MS m/e (%): 196 (M+H+, 100). b) 4-Methoxy-N7,N7-dimethyl-benzothiazole-2,7-diamine
Name
(7-amino-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=O)Nc1nc2c(OC)ccc(N)c2s1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1,3-benzothiazole-2,7-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1,3-benzothiazole-2,7-diamine
Reactant of Route 3
4-Methoxy-1,3-benzothiazole-2,7-diamine
Reactant of Route 4
4-Methoxy-1,3-benzothiazole-2,7-diamine
Reactant of Route 5
4-Methoxy-1,3-benzothiazole-2,7-diamine
Reactant of Route 6
4-Methoxy-1,3-benzothiazole-2,7-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.